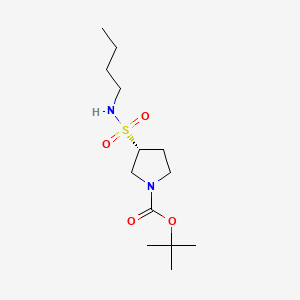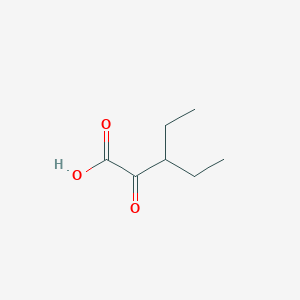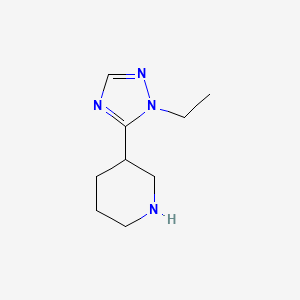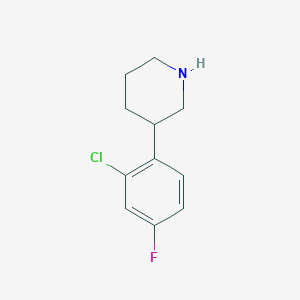
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that features a triazole ring fused with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling reactions.
Amine Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key considerations include the choice of solvents, catalysts, and temperature control to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole and thiophene derivatives, depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its derivatives are being explored as potential treatments for various diseases, including cancer, infectious diseases, and neurological disorders. The compound’s ability to modulate biological pathways makes it a promising candidate for further development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its derivatives are also explored for their potential use in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with enzymes involved in cell division can result in anticancer activity, while its binding to microbial enzymes can lead to antimicrobial effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole itself and its various substituted derivatives share structural similarities with 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine.
Thiophene Derivatives: Compounds like thiophene-2-amine and its substituted derivatives also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is the combination of the triazole and thiophene rings, which imparts unique chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and provides a versatile scaffold for the development of new compounds with enhanced activity and specificity.
特性
分子式 |
C8H10N4S |
|---|---|
分子量 |
194.26 g/mol |
IUPAC名 |
3-(2,5-dimethyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-10-8(12(2)11-5)6-3-4-13-7(6)9/h3-4H,9H2,1-2H3 |
InChIキー |
KLANCWLVKTYMMC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C2=C(SC=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate](/img/structure/B13530165.png)









